molecular formula C13H9ClN2O2S B598061 5-Chloro-1-(phenylsulfonyl)-6-azaindole CAS No. 1204501-41-6

5-Chloro-1-(phenylsulfonyl)-6-azaindole

Cat. No. B598061
CAS RN: 1204501-41-6
M. Wt: 292.737
InChI Key: VTBQYNZEQUKKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(phenylsulfonyl)-6-azaindole is a chemical compound with the molecular formula C13H9ClN2O2S . It has a molecular weight of 292.75 .


Synthesis Analysis

The synthesis of compounds similar to 5-Chloro-1-(phenylsulfonyl)-6-azaindole often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The Suzuki–Miyaura cross-coupling reaction is also a common method used in the synthesis of such compounds .


Physical And Chemical Properties Analysis

5-Chloro-1-(phenylsulfonyl)-6-azaindole is a solid compound .

Scientific Research Applications

Antiviral Applications

5-Chloro-1-(phenylsulfonyl)-6-azaindole: has shown promise in antiviral research, particularly against coronaviruses. Compounds with a phenylsulfonyl moiety have been evaluated for their potential to inhibit SARS-CoV-2 and MERS-CoV. The synthesis of spirooxindole-based phenylsulfones, which include the phenylsulfonyl group, has been explored through [3+2] cycloaddition reactions. These compounds have demonstrated potent antiviral activity and an improved safety profile for host cells .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBQYNZEQUKKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(phenylsulfonyl)-6-azaindole

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